molecular formula C20H21N3O3S B5198639 4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B5198639
M. Wt: 383.5 g/mol
InChI Key: PYMFAORANRJIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups, a sulfanylidene group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 4-methoxybenzylamine, followed by cyclization with thiourea under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidine derivatives, and substituted methoxyphenyl derivatives .

Scientific Research Applications

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxyphenyl groups and the sulfanylidene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidenepyrimidine-5-carboxamide
  • 4-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

4-(3-METHOXYPHENYL)-N-(4-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and sulfanylidene groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-12-17(19(24)22-14-7-9-15(25-2)10-8-14)18(23-20(27)21-12)13-5-4-6-16(11-13)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMFAORANRJIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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